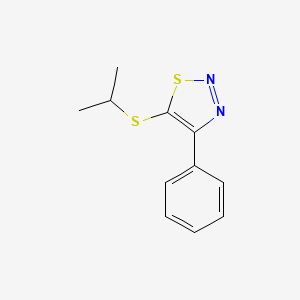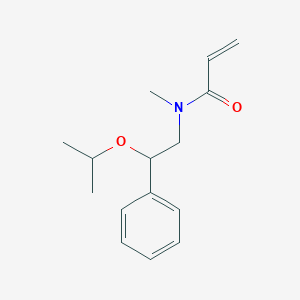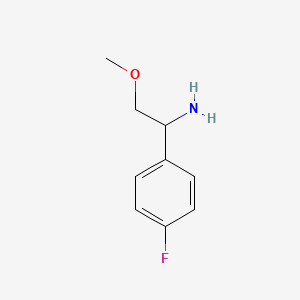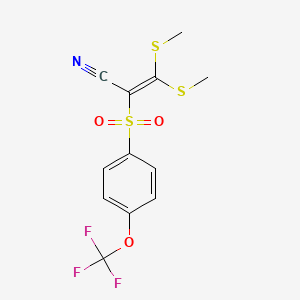
5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include the compound’s appearance, smell, taste, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and density, and chemical properties like reactivity, flammability, and toxicity .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole derivatives have been studied for their potential as antimicrobial and antitubercular agents. Novel derivatives of this compound have demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. Additionally, some derivatives have shown higher inhibitory activities against certain cell lines compared to traditional controls like cisplatin (Chandra Sekhar et al., 2019). Similarly, compounds containing 1,3,4-thiadiazole moiety have shown promising activities against various microorganisms (Farghaly et al., 2011).
Corrosion Inhibition
Derivatives of 5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole have been investigated for their potential as corrosion inhibitors. Studies indicate that these compounds can significantly reduce the corrosion of metals like copper in acidic environments (Tang et al., 2009). This application is particularly relevant in industrial settings where metal corrosion can be a significant issue.
Synthesis and Characterization
The synthesis and characterization of 5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole and its derivatives have been a significant area of research. Techniques like microwave-assisted synthesis have been utilized to create derivatives with high biological activity, which are useful in various pharmacological applications (Efimova et al., 2009). This research is crucial for understanding the properties and potential applications of these compounds.
Potential Antineoplastic Agents
Some derivatives of 5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole have been studied for their antineoplastic (anticancer) properties. They have shown effectiveness against various cancer cell lines, indicating their potential as novel anticancer agents. This research is particularly important given the ongoing search for more effective and less toxic cancer treatments (Avvaru et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-phenyl-5-propan-2-ylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-8(2)14-11-10(12-13-15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKADQBOWCAGMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(N=NS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopropylsulfanyl)-4-phenyl-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4,5-dimethoxy-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetate](/img/structure/B2426832.png)


![N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2426842.png)
![3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2426843.png)

![N-(2-Hydroxy-3-methoxy-2-methylpropyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2426846.png)


![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2426852.png)


![N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2426855.png)